molecular formula C18H25N5O3S B2770579 N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide CAS No. 1796966-85-2

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide

货号: B2770579
CAS 编号: 1796966-85-2
分子量: 391.49
InChI 键: OFUMTHVRLQACJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool for probing the pathophysiological roles of DYRK1A , a kinase implicated in neuronal development and function. Its primary research value lies in investigating the molecular mechanisms underlying neurodegenerative disorders such as Alzheimer's disease and Down syndrome , where DYRK1A hyperactivity is linked to tau hyperphosphorylation and neurofibrillary tangle formation. By selectively inhibiting DYRK1A, this compound facilitates the study of cell cycle regulation, neuronal differentiation, and synaptic plasticity in cellular and animal models. Furthermore, research has explored its potential in regulating beta-cell proliferation and its application in oncology and diabetes research , highlighting its utility across multiple disease contexts.

属性

IUPAC Name

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-22(2)17-16(13-19-18(20-17)23-10-5-4-6-11-23)21-27(24,25)15-9-7-8-14(12-15)26-3/h7-9,12-13,21H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUMTHVRLQACJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidine derivative with dimethylamine to introduce the dimethylamino group. Subsequent reactions with piperidine and methoxybenzenesulfonyl chloride can lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxybenzenesulfonamide group can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: The pyrimidinyl core can be reduced to form pyrimidinyl derivatives with different functional groups.

  • Substitution: The dimethylamino and piperidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides, sulfonic acids.

  • Reduction: Reduced pyrimidinyl derivatives.

  • Substitution: Substituted pyrimidinyl derivatives with different functional groups.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide as a promising anticancer agent. The compound acts as a PLK4 (Polo-like kinase 4) inhibitor, which is crucial for cell division and proliferation. Inhibiting PLK4 has been linked to reduced tumor growth in various cancers, including neuroblastoma and breast cancer .

Case Study:
A study demonstrated that the administration of this compound in a mouse model of neuroblastoma significantly decreased tumor size and improved survival rates, suggesting its efficacy as a therapeutic agent in pediatric oncology .

Antimicrobial Properties

Sulfonamides, the class to which this compound belongs, are known for their antimicrobial properties. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting bactericidal activity against a range of pathogens.

Case Study:
In vitro tests revealed that this compound displayed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibiotic.

Inhibition of Kinases

The compound's ability to inhibit PLK4 disrupts normal cell cycle progression, leading to apoptosis in cancer cells. This mechanism has been validated through various assays measuring cell viability and proliferation rates .

Interference with Bacterial Metabolism

As an antimicrobial agent, it interferes with the synthesis of folate in bacteria, effectively halting their growth and replication. This mechanism is common among sulfonamide derivatives and is crucial for their therapeutic efficacy against bacterial infections.

作用机制

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

相似化合物的比较

Key Structural Features and Differences

Compound Name (or Identifier) Core Structure Key Substituents Functional Groups Potential Target/Use
Target Compound Pyrimidine - 3-Methoxybenzenesulfonamide
- Piperidin-1-yl
- Dimethylamino
Sulfonamide, Methoxy, Amine Kinase inhibition (hypothesized)
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide () Furopyrimidine - Phenyl
- Hydroxy-phenylethylamino
- But-2-enamide
Enamide, Hydroxy, Phenyl Kinase inhibition (patent)
N-(2-(3-Cyano-6-(piperidin-4-yliden)acetamido-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide () Quinoline - Cyano
- Tetrahydrofuran
- Piperidinyliden acetamido
Cyano, Ether, Amide Kinase inhibition (patent)
6-Ethyl-3-((3-methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino-5-(tetrahydro-2H-pyran-4-yl)pyrazine-2-carboxamide () Pyrazine - Ethyl
- Tetrahydro-2H-pyran
- 4-Methylpiperazine
Carboxamide, Methoxy, Piperazine Kinase inhibition (catalogued)
N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide () Pyrimidine - Indole-oxy
- Dimethylaminoethyl
- Methanesulfonamide
Sulfonamide, Indole, Amine Kinase inhibition (hypothesized)

Structural and Functional Insights

Pyrimidine vs. Furopyrimidine/Quinoline Cores: The target compound’s pyrimidine core is shared with ’s sulfonamide derivative but differs from furopyrimidine () and quinoline-based analogs (). Furopyrimidines may enhance planarity for kinase binding, while quinolines offer extended aromatic systems for hydrophobic interactions .

Sulfonamide Group: The 3-methoxybenzenesulfonamide group in the target compound is distinct from the methanesulfonamide in and the carboxamide in .

Dimethylamino and Piperidine Moieties: The dimethylamino group is common across several compounds (), likely enhancing solubility or serving as a hydrogen-bond donor. The piperidin-1-yl group in the target compound contrasts with piperidin-4-yliden () and 4-methylpiperazine (), which may alter conformational flexibility and binding kinetics.

Biological Implications: Patent data (–7) suggests these compounds are designed for kinase inhibition, possibly targeting FLT3 or analogous enzymes. The target compound’s unique combination of sulfonamide, methoxy, and piperidine groups may optimize binding specificity and metabolic stability compared to analogs with nitro () or cyano groups (), which could introduce reactivity issues .

生物活性

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide, a compound with the CAS number 1797669-94-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H25N5O3S
  • Molecular Weight : 425.52 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a dimethylamino group and a piperidine moiety, along with a methoxybenzenesulfonamide group.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate efficacy against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis and disruption of cell wall integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli11 nM
Proteus mirabilis6 µM

These findings suggest that this compound could possess similar antimicrobial effects, potentially making it a candidate for further development in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways involved in cell survival.

Case Study:
In a study involving various cancer cell lines, it was found that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents. The specific pathways targeted include:

  • PI3K/Akt signaling pathway
  • MAPK signaling pathway

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Binding : Potential binding to specific receptors involved in signaling pathways relevant to cancer and bacterial infections.

Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and evaluation of similar compounds. For example:

  • A study published in MDPI highlighted the synthesis of pyrimidine derivatives with significant antibacterial activity against resistant strains .
  • Another investigation emphasized the importance of structural modifications in enhancing the biological activity of these compounds .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-methoxybenzenesulfonamide and confirming its structural integrity?

  • Synthesis : A multi-step approach is typical, involving nucleophilic substitution on a pyrimidine core followed by sulfonamide coupling. For example, react 5-bromo-2-(piperidin-1-yl)pyrimidine with dimethylamine, then couple with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Structural Confirmation : Use single-crystal X-ray diffraction (SHELX refinement ), 1H^{1}\text{H}/13C^{13}\text{C} NMR (compare shifts to analogs in ), and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are critical for ensuring purity and stability of this compound?

  • Purity : Reverse-phase HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Stability : Accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthetic yield and minimize by-products?

  • Methodology :

  • Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency .
  • Design of Experiments (DoE) : Vary temperature (25–80°C), stoichiometry (1.0–1.5 eq. sulfonyl chloride), and reaction time (4–24 h) to identify optimal conditions .
  • By-Product Analysis : Use LC-MS to identify intermediates (e.g., unreacted pyrimidine or sulfonamide derivatives) .

Q. How should discrepancies in crystallographic data (e.g., bond angles or torsion angles) be addressed?

  • Resolution Strategy :

  • Compare with analogous structures (e.g., reports C–S–C angles of 109.5° in sulfonamide moieties ).
  • Refine data using SHELXL with restraints for disordered regions .
  • Validate with DFT calculations (B3LYP/6-31G*) to reconcile experimental vs. theoretical geometries .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for biological targets?

  • Approach :

  • Synthesize analogs with modifications to the piperidinyl (e.g., 4-methylpiperazine in ) or methoxy groups.
  • Test in in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate substituent effects with activity. For example, bulky groups on the pyrimidine ring may reduce solubility but enhance target binding .
  • Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets) .

Q. How can contradictions in biological assay results (e.g., IC₅₀ variability) be systematically resolved?

  • Methodological Steps :

  • Assay Standardization : Include positive controls (e.g., staurosporine for kinase assays) and validate cell lines for consistency .
  • Statistical Validation : Perform triplicate experiments with ANOVA to assess significance of outliers .
  • Solubility Checks : Use DLS (dynamic light scattering) to confirm compound dissolution in assay buffers .

Q. What computational tools are recommended for predicting metabolic pathways or toxicity?

  • Tools :

  • ADMET Prediction : SwissADME or ProTox-II for hepatic metabolism and toxicity profiles .
  • Metabolite Identification : Combine MD simulations (GROMACS) with LC-MS/MS fragmentation patterns .

Key Citations

  • Crystallography: SHELX refinement , bond angle validation .
  • Synthesis: Reaction optimization , solvent effects .
  • Biological Studies: SAR strategies , assay standardization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。